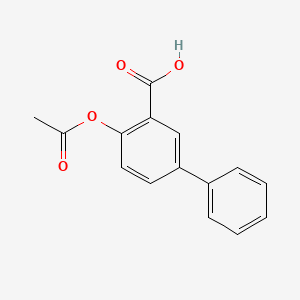

4-(Acetyloxy)biphenyl-3-carboxylic acid

Description

Contextualizing Biphenyl (B1667301) Carboxylic Acids within Organic and Medicinal Chemistry

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant attention in the scientific community. cas.org Their structure, featuring a rigid biphenyl core and a reactive carboxylic acid group, makes them valuable intermediates in organic synthesis. cas.org This functional group not only imparts acidic properties but also serves as a handle for further chemical modifications, allowing for the construction of more complex molecules. cas.org

In the field of medicinal chemistry, the biphenyl carboxylic acid motif is present in a number of compounds with a wide array of biological activities. cas.org This includes anti-inflammatory, antimicrobial, and antihypertensive properties. cas.org The biphenyl structure itself can interact with biological targets, and the carboxylic acid group can enhance solubility and binding affinity. cas.org

Significance of the 4'-(Acetyloxy)biphenyl-3-carboxylic acid Scaffold

4'-(Acetyloxy)biphenyl-3-carboxylic acid, with the confirmed CAS number 300675-38-1, is a distinct molecule within the biphenyl carboxylic acid family. nih.gov Its structure is characterized by a biphenyl backbone with a carboxylic acid group at the 3-position of one phenyl ring and an acetyloxy group at the 4'-position of the other. The presence and positioning of these functional groups are expected to influence its chemical reactivity, physical properties, and potential biological activity.

While specific, in-depth research on the significance of the 4'-(acetyloxy)biphenyl-3-carboxylic acid scaffold is not extensively documented in publicly available literature, its structural components suggest several areas of interest. The acetyloxy group, an ester, may act as a prodrug feature in biological systems, potentially being hydrolyzed to a hydroxyl group. The carboxylic acid at the meta-position of the biphenyl linkage provides a specific stereochemistry that can be crucial for interactions with biological receptors or for directing further chemical transformations.

Table 1: Physicochemical Properties of 4'-(Acetyloxy)biphenyl-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 300675-38-1 | nih.gov |

| Molecular Formula | C15H12O4 | nih.gov |

| Molecular Weight | 256.25 g/mol | nih.gov |

| Synonyms | 4'-Acetoxy-biphenyl-3-carboxylic acid, 4'-(ACETYLOXY)BIPHENYL-3-CARBOXYLIC ACID | sigmaaldrich.com |

| Product Family | Organic Building Blocks | nih.gov |

Historical Development and Academic Research Landscape of Related Biphenyl Derivatives

The study of biphenyl derivatives has a rich history, with foundational synthesis methods being developed over a century ago. Early methods for creating the biphenyl structure laid the groundwork for the synthesis of a vast array of substituted derivatives. nist.gov Modern synthetic chemistry has introduced more sophisticated and efficient techniques, such as the Suzuki-Miyaura cross-coupling reaction, which allows for the precise and controlled synthesis of asymmetrically substituted biphenyls. cas.org This has been instrumental in the development of libraries of biphenyl compounds for screening in drug discovery and materials science. cas.org

The academic research landscape for biphenyl derivatives is broad and active. Investigations into their use as liquid crystals, in organic light-emitting diodes (OLEDs), and as chiral ligands in asymmetric catalysis are prominent areas of study. cas.org In medicinal chemistry, research continues to explore the potential of biphenyl carboxylic acids and their derivatives as therapeutic agents, with studies focusing on structure-activity relationships to optimize their biological effects. nih.govresearchgate.net While direct research on 4'-(acetyloxy)biphenyl-3-carboxylic acid is limited, the extensive body of work on related compounds provides a strong foundation for understanding its potential properties and applications.

Table 2: Key Synthetic Methodologies for Biphenyl Derivatives

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, widely used for its versatility and functional group tolerance. cas.org |

| Ullmann Reaction | A copper-catalyzed coupling of two aryl halides to form a biaryl. |

| Wurtz-Fittig Reaction | A reaction involving the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. |

Synthetic Methodologies for 4'-(Acetyloxy)biphenyl-3-carboxylic acid and Analogues

The synthesis of 4'-(acetyloxy)biphenyl-3-carboxylic acid and its analogues relies on a foundation of modern organic chemistry techniques, particularly those developed for the construction of biaryl systems. These methods provide the essential biphenyl core, which is then further functionalized to yield the target molecule and its derivatives. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17504-16-4 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-acetyloxy-5-phenylbenzoic acid |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-8-7-12(9-13(14)15(17)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |

InChI Key |

MDDJDQPZGOGYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Acetyloxy Biphenyl 3 Carboxylic Acid

Reactivity of the Acetoxy Moiety

The acetoxy group, an ester functional group, is a primary site for chemical reactions, particularly hydrolysis and participation in redox processes.

Hydrolysis Mechanisms and Product Identification

The ester linkage in the acetoxy group is susceptible to hydrolysis, a reaction that involves the cleavage of the bond between the acetyl group and the biphenyl (B1667301) ring. This process can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the acetoxy group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield 4'-hydroxybiphenyl-3-carboxylic acid. youtube.com

In a basic environment, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. youtube.com The elimination of the phenoxide ion, which is a relatively poor leaving group, is followed by an acid-base reaction between the resulting carboxylic acid and the alkoxide to form a carboxylate salt and an alcohol. youtube.com Acidification of the reaction mixture is then required to protonate the phenoxide and carboxylate ions, yielding 4'-hydroxybiphenyl-3-carboxylic acid and acetic acid.

The primary product of the hydrolysis of 4'-(acetyloxy)biphenyl-3-carboxylic acid is 4'-hydroxybiphenyl-3-carboxylic acid.

Table 1: Products of Acetoxy Moiety Hydrolysis

| Reactant | Conditions | Primary Product | Byproduct |

|---|---|---|---|

| 4'-(Acetyloxy)biphenyl-3-carboxylic acid | Acid (e.g., HCl) and Heat | 4'-Hydroxybiphenyl-3-carboxylic acid | Acetic acid |

Acetoxy Group Participation in Redox Reactions

While the acetoxy group itself is not typically considered a primary redox-active site, the hydroxyl group formed upon its hydrolysis can participate in redox reactions. Phenolic compounds, such as 4'-hydroxybiphenyl-3-carboxylic acid, can be oxidized. researchgate.net For instance, biphenols can undergo a two-electron reaction, and they generally have a higher redox potential than many other organic compounds like quinones. researchgate.net

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including reduction and conversion to various derivatives.

Reduction to Alcohol and Aldehyde Derivatives

The reduction of carboxylic acids is a challenging transformation that typically requires strong reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce carboxylic acids to primary alcohols. quimicaorganica.orgchemguide.co.uk The reaction proceeds in two stages, first forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol. chemguide.co.uk It is generally not possible to stop the reaction at the aldehyde stage when using LiAlH₄. chemguide.co.uk The reaction is typically carried out in a dry ether solvent, such as diethyl ether, due to the violent reactivity of LiAlH₄ with water. chemguide.co.uk

Borane (BH₃) reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF), offer a milder alternative and can selectively reduce carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comlibretexts.org

Table 2: Reduction Products of the Carboxylic Acid Group

| Reactant | Reagent | Product |

|---|---|---|

| 4'-(Acetyloxy)biphenyl-3-carboxylic acid | 1. LiAlH₄, dry ether2. H₃O⁺ | 4'-(Acetyloxy)-3-(hydroxymethyl)biphenyl |

Formation of Esters, Amides, and Hydrazones

The carboxylic acid group can be converted into a variety of derivatives through nucleophilic acyl substitution reactions.

Esters: Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and using the alcohol as a solvent in large excess can drive the reaction towards the ester product. masterorganicchemistry.com

Amides: The direct reaction of a carboxylic acid with an amine to form an amide is difficult because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which can then readily react with an amine to form the amide. libretexts.orgnih.gov

Hydrazones: The formation of hydrazones typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with hydrazine. To form a hydrazone from 4'-(acetyloxy)biphenyl-3-carboxylic acid, the carboxylic acid would first need to be reduced to the corresponding aldehyde.

Table 3: Derivatives from the Carboxylic Acid Functional Group

| Desired Derivative | Reagents | Reaction Type |

|---|---|---|

| Methyl Ester | Methanol, H₂SO₄ (catalyst) | Fischer Esterification |

| Amide | 1. SOCl₂2. Amine (e.g., R-NH₂) | Nucleophilic Acyl Substitution |

Aromatic Reactivity and Substitution Patterns on the Biphenyl Core

The biphenyl system, consisting of two linked benzene (B151609) rings, undergoes electrophilic aromatic substitution reactions, similar to benzene itself. nih.govyoutube.com The existing substituents on the rings—the acetoxy group and the carboxylic acid group—will direct the position of any new incoming electrophile.

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

The acetoxy group (-OAc) is an activating group and an ortho-, para-director . This is because the oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

The carboxylic acid group (-COOH) is a deactivating group and a meta-director . The carbonyl group is electron-withdrawing, pulling electron density out of the ring and making it less reactive towards electrophiles. This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

When both an activating and a deactivating group are present on a biphenyl system, the position of further substitution is primarily controlled by the more powerful activating group. However, the interplay between the two rings and the directing effects of both substituents can lead to a mixture of products. The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. youtube.com For example, in a nitration reaction (using HNO₃ and H₂SO₄), the nitro group would be expected to add to the ring activated by the acetoxy group, at the positions ortho to the acetoxy group.

Table 4: Directing Effects of Substituents on the Biphenyl Core

| Substituent | Ring Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Acetoxy (-OAc) | 4' | Activating (Resonance Donor) | Ortho, Para |

Considerations for Chemical Stability and Degradation Pathways

The chemical stability of 4'-(acetyloxy)biphenyl-3-carboxylic acid is dictated by the reactivity of its three key structural components: the biphenyl backbone, the carboxylic acid group, and the acetyloxy (ester) group. Understanding the behavior of these functional groups under various conditions is crucial for predicting the compound's storage, handling, and potential degradation pathways. While specific experimental studies on the degradation of 4'-(acetyloxy)biphenyl-3-carboxylic acid are not extensively documented in publicly available literature, its stability can be inferred from the known chemistry of related compounds and functional groups.

Under normal storage conditions, 4'-(acetyloxy)biphenyl-3-carboxylic acid is expected to be a stable compound. fishersci.com However, it is susceptible to degradation under certain environmental conditions, primarily through hydrolysis, and to a lesser extent, through thermal and photochemical pathways.

One of the primary degradation pathways for 4'-(acetyloxy)biphenyl-3-carboxylic acid is the hydrolysis of its ester linkage. This reaction can be catalyzed by either acid or base. In the presence of aqueous acid, the ester group can be hydrolyzed to yield acetic acid and 4'-hydroxybiphenyl-3-carboxylic acid. Conversely, alkaline hydrolysis will produce acetate (B1210297) and the corresponding carboxylate salt of 4'-hydroxybiphenyl-3-carboxylic acid. libretexts.org The biphenyl structure itself is generally stable to hydrolysis under typical conditions.

The presence of the biphenyl ring system suggests a potential for photochemical degradation. Aromatic compounds can absorb ultraviolet radiation, leading to excited states that may undergo various reactions, such as oxidation or ring-opening, although these pathways are generally less common under typical laboratory conditions compared to hydrolysis or thermal decomposition.

Furthermore, as with many organic compounds, 4'-(acetyloxy)biphenyl-3-carboxylic acid is incompatible with strong oxidizing agents. fishersci.com Such agents could potentially oxidize the biphenyl ring system or other parts of the molecule, leading to a variety of degradation products.

The hazardous decomposition products resulting from complete combustion would primarily include carbon monoxide (CO) and carbon dioxide (CO2). fishersci.com

Table 1: Potential Degradation Pathways and Products

| Degradation Pathway | Triggering Condition(s) | Major Degradation Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Presence of aqueous acid | 4'-Hydroxybiphenyl-3-carboxylic acid, Acetic acid |

| Alkaline Hydrolysis | Presence of aqueous base | 4'-Hydroxybiphenyl-3-carboxylate, Acetate |

| Thermal Decarboxylation | Elevated temperatures | 4-Acetyloxybiphenyl, Carbon dioxide |

| Oxidation | Reaction with strong oxidizing agents | Various oxidized biphenyl derivatives |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4'-(Acetyloxy)biphenyl-3-carboxylic acid |

| 4-Biphenylcarboxylic acid |

| Biphenyl-3-carboxylic acid |

| 4'-Hydroxybiphenyl-3-carboxylic acid |

| Acetic acid |

| 4'-Hydroxybiphenyl-3-carboxylate |

| Acetate |

| 4-Acetyloxybiphenyl |

| Carbon monoxide |

Advanced Analytical and Structural Characterization of Biphenyl Carboxylic Acids

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the molecular structure of 4-(Acetyloxy)biphenyl-3-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, a predictive analysis based on the spectra of related compounds like biphenyl-3-carboxylic acid and general principles of NMR spectroscopy allows for the assignment of expected chemical shifts. chemicalbook.comrsc.org

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the acetyl group protons. The protons on the two phenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns influenced by the positions of the carboxylic acid and acetyloxy substituents. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (δ 10-13 ppm). libretexts.org The methyl protons of the acetyloxy group would likely appear as a sharp singlet around δ 2.1-2.3 ppm.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. The carbonyl carbons of the carboxylic acid and the ester are expected to be the most downfield signals (δ 160-180 ppm). libretexts.org The aromatic carbons will resonate in the range of δ 120-150 ppm, and the methyl carbon of the acetyl group will appear at a more upfield position (around δ 20-25 ppm).

Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 (m) | 120 - 150 |

| Acetyl Methyl (-COCH₃) | 2.1 - 2.3 (s) | 20 - 25 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂O₄), the expected exact mass is 256.0736 g/mol . scbt.comcalpaclab.com

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound, one would expect to see major ions at m/z 257.0814 in positive ion mode and m/z 255.0658 in negative ion mode.

High-Resolution Mass Spectrometry (HR-ESI-MS): HR-ESI-MS would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns in tandem MS (MS/MS) experiments can further elucidate the structure. A common fragmentation pathway for carboxylic acid derivatives is the loss of the substituent group to form an acylium ion. libretexts.org For this compound, fragmentation could involve the loss of the acetyloxy group or the carboxylic acid group.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ester functional groups. orgchemboulder.comyoutube.com

A very broad O-H stretching band for the carboxylic acid is anticipated in the region of 2500-3300 cm⁻¹. orgchemboulder.com The C=O stretching vibrations for the carboxylic acid and the ester carbonyl groups are expected to appear as strong bands in the region of 1680-1760 cm⁻¹. libretexts.org The C-O stretching vibrations for the carboxylic acid and ester will likely be observed between 1210 and 1320 cm⁻¹. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Ester | C=O Stretch | 1735 - 1750 |

| Carboxylic Acid & Ester | C-O Stretch | 1210 - 1320 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile compounds like carboxylic acids. cnrs.fr

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the biphenyl (B1667301) system is strongly UV-active. The purity of the compound can be determined by the relative area of its peak in the chromatogram. Preparative HPLC can be used for the isolation and purification of the compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound has been reported, analysis of a closely related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, offers valuable insights into the potential solid-state conformation. rri.res.innih.govrri.res.in

Structure Activity Relationship Sar and Structural Optimization in Biphenyl Carboxylic Acids

Influence of Acetoxy and Carboxylic Acid Positions on Biological Profiles

The specific placement of the acetoxy and carboxylic acid groups on the biphenyl (B1667301) core is a key determinant of the molecule's biological activity. The carboxylic acid group, in particular, plays a crucial role in the biochemical interactions within living systems and in drug design. ajgreenchem.comajgreenchem.com Its ability to enhance hydrophilicity and polarity can significantly affect a drug's bioavailability. ajgreenchem.comajgreenchem.com

In many biologically active biphenyl derivatives, the position of the acidic group is paramount. For instance, in a series of biphenyl benzimidazole (B57391) derivatives designed as antihypertensive agents, a carboxylic acid group at the ortho position of the biphenyl ring was found to be necessary for pharmacological activity. arabjchem.org Similarly, the distance between the hydroxyl and carboxylic acid functional groups can have a remarkable effect on the biological activity of certain lipids. nih.gov

Table 1: Influence of Functional Group Position on Biphenyl Activity

| Compound Class | Substituent Position | Observed Effect on Biological Activity | Reference |

| Biphenyl Benzimidazoles | ortho-Carboxylic Acid | Essential for antihypertensive activity. | arabjchem.org |

| Fatty Acid Analogues | Variable Hydroxyl-Carboxylic Acid Distance | Significant impact on biological function. | nih.gov |

| Substituted Biphenyls | ortho-Substitution | Can lead to atropisomerism, creating stable, chiral conformers with distinct biological activities. | numberanalytics.comlibretexts.org |

Impact of Functional Group Modifications on Activity (e.g., Hydroxyl vs. Acetoxy, Carboxylic Acid vs. Amide)

Modifying the functional groups on the biphenyl scaffold is a common strategy to optimize biological activity. The conversion of a hydroxyl group to an acetoxy group, or the replacement of a carboxylic acid with a bioisosteric equivalent like an amide, can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

The replacement of a carboxylic acid with other groups often leads to significant changes in activity. For example, replacing the carboxylic acid moiety of prostaglandin (B15479496) F2α (PGF2α) with a hydroxyl or methoxy (B1213986) group resulted in compounds with unique biological profiles that were markedly different from the parent molecule. nih.gov Specifically, these new agents showed pronounced effects in certain PGF2α-sensitive preparations but had very low activity at recombinant FP receptors. nih.gov In some cases, replacing a carboxylic acid with an amide has led to a marked decrease in agonist activity. nih.gov However, in other contexts, this modification can be beneficial. For instance, in the design of novel URAT1 inhibitors, an amide bond in one series of compounds was replaced with a 1,2,4-oxadiazole (B8745197) via a bioisosteric strategy, leading to potent new molecules. mdpi.com

The interchange between a hydroxyl and an acetoxy group can also be significant. Acetylation of phenolic hydroxyl groups can alter properties like hydrogen bonding capabilities. frontiersin.org In a study on phenolic acids, it was noted that both methoxy and phenolic hydroxyl groups can enhance antioxidant activities. researchgate.net The conversion to an acetoxy group would modulate this effect, potentially altering the compound's antioxidant profile and its interactions with biological targets.

Table 2: Effect of Functional Group Bioisosteric Replacement on Activity

| Parent Functional Group | Replacement Group | Compound Series | Outcome | Reference |

| Carboxylic Acid | Hydroxyl / Methoxy | Prostaglandin F2α Analogues | Unprecedented activity profile, distinct from the parent compound. | nih.gov |

| Carboxylic Acid | Amide | Prostaglandin F2α Analogues | Marked decrease in agonist activity. | nih.gov |

| Amide | 1,2,4-Oxadiazole | Biphenyl Carboxylic Acid URAT1 Inhibitors | Led to the discovery of potent inhibitors. | mdpi.com |

| Hydroxyl | Acetoxy | Humic Acid Derivatives | Interrupted hydrogen bonding and altered chemical properties. | frontiersin.org |

Stereochemical Considerations and Conformational Effects on SAR

The three-dimensional arrangement of atoms in biphenyl carboxylic acids is a critical factor influencing their biological activity. Due to restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism can occur. numberanalytics.comgovtgirlsekbalpur.com This is particularly prevalent when there are bulky substituents at the ortho positions, which creates a significant energy barrier to rotation. libretexts.org

This restricted rotation can lead to the existence of stable, isolable enantiomers (atropisomers) that are non-superimposable mirror images of each other. mgscience.ac.in These enantiomers can exhibit different biological activities because they interact differently with chiral biological targets like enzymes and receptors. The conformation of the biphenyl system, specifically the dihedral angle between the two phenyl rings, is influenced by the nature of the substituents. numberanalytics.com Biphenyl itself is not planar, with the rings being slightly twisted relative to each other to alleviate steric strain. libretexts.org

The presence of ortho substituents is a primary factor in creating stable atropisomers. libretexts.org Even meta substituents can have an impact through a "buttressing effect," where they increase the effective size of the adjacent ortho group, further hindering rotation. libretexts.orggovtgirlsekbalpur.com The electronic properties of the substituents also play a role; electron-donating groups may favor a more planar conformation, while electron-withdrawing groups can lead to a more twisted structure. numberanalytics.com

Rational Design Principles for Biphenyl Carboxylic Acid Analogues

The rational design of biphenyl carboxylic acid analogues leverages the principles of SAR to create new molecules with improved therapeutic properties. This process often involves a combination of ligand-based and structure-based design strategies.

A key principle is the use of pharmacophore modeling and fusion. By identifying the essential structural features required for biological activity, new compounds can be designed by combining elements from known active molecules. For example, two series of novel biphenyl carboxylic acid derivatives were designed as potent URAT1 inhibitors by fusing pharmacophore elements from the known inhibitors Epaminurad and Telmisartan. mdpi.com

Bioisosteric replacement is another fundamental strategy. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. mdpi.com For instance, replacing a metabolically labile amide bond with a more stable heterocyclic ring, such as an oxadiazole, is a common tactic. mdpi.com

Furthermore, computational methods like molecular docking are invaluable in rational drug design. ajgreenchem.com These techniques can predict how a designed molecule might bind to its target protein, allowing for the optimization of interactions and the prioritization of candidates for synthesis. ajgreenchem.com The design process is often iterative, involving cycles of design, synthesis, and biological testing to refine the SAR and develop more effective compounds. walisongo.ac.id

Biological Activities and Molecular Mechanisms of Action of Biphenyl Carboxylic Acids

In Vitro Biological Screening Paradigms

In vitro screening methods are fundamental in identifying the biological effects of new chemical entities. For the biphenyl (B1667301) carboxylic acid class, these paradigms have included enzyme inhibition studies to pinpoint molecular targets and cell-based assays to determine efficacy and selectivity against various diseases.

Enzyme Inhibition Studies and Target Identification

Derivatives of biphenyl carboxylic acid have been evaluated against various enzymes, demonstrating a capacity to inhibit specific targets. For instance, a series of biphenyl-4-carboxamide derivatives, synthesized from biphenyl-4-carboxylic acid, were screened for their inhibitory potential against several enzymes. bohrium.com One derivative, 4c , showed significant activity against urease, while compound 4b was active against butyrylcholinesterase (BChE) and 4c also displayed good activity against acetylcholinesterase (AChE). bohrium.com

Another critical enzyme target for this class of compounds is Urate Transporter 1 (URAT1), which is pivotal in the renal reabsorption of uric acid. nih.govmedchemexpress.com Elevated uric acid levels can lead to conditions like gout. nih.gov Numerous biphenyl carboxylic acid derivatives have been designed and synthesized as potent URAT1 inhibitors. mdpi.comnih.gov In one study, two series of novel biphenyl carboxylic acids were developed, with compounds A1 and B21 emerging as the most potent inhibitors, exhibiting activities comparable or superior to the clinical drug benzbromarone. nih.gov

Table 1: Enzyme Inhibition by Biphenyl Carboxylic Acid Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| A1 | URAT1 | 0.93 µM | nih.gov |

| B21 | URAT1 | 0.17 µM | nih.gov |

| Benzbromarone (Reference) | URAT1 | 0.29 µM | nih.gov |

Cell-Based Efficacy and Selectivity Assays

The therapeutic potential of biphenyl carboxylic acids has been extensively explored using cell-based models, particularly in the context of cancer and bone diseases.

A library of small-molecule biphenyl carboxylic acids demonstrated significant in vitro anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. ajgreenchem.com Notably, compounds 3a and 3j showed outstanding activity against both cell lines. ajgreenchem.com Crucially, these compounds did not exhibit toxic effects against normal HEK-293 cells, indicating a degree of selectivity for cancer cells. ajgreenchem.com Similarly, biphenyl-4-carboxamide derivatives have been screened for anticancer activity against the HepG2 human liver cancer cell line, with compound 4h identified as the most active agent. bohrium.com

In a different therapeutic area, certain biphenyl carboxylic acid derivatives have been identified as a new class of antiresorptive agents for bone diseases. oup.com These compounds were found to inhibit the formation of osteoclasts, the cells responsible for bone breakdown, and to induce their apoptosis (programmed cell death). oup.com At a concentration of 20 μM, these derivatives did not significantly affect the growth or function of osteoblasts, the cells responsible for bone formation, highlighting their selective action on osteoclasts. oup.com

Table 2: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives (IC₅₀ µM)

| Compound | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference |

|---|---|---|---|

| 3a | 10.14 ± 2.05 | 10.78 ± 2.58 | ajgreenchem.com |

| 3j | 9.92 ± 0.97 | 9.54 ± 0.85 | ajgreenchem.com |

| Tamoxifen (Standard) | 12.18 ± 1.15 | 11.54 ± 1.08 | ajgreenchem.com |

Elucidation of Molecular Targets and Signaling Pathways

Understanding the specific molecular interactions and the subsequent impact on cellular signaling is key to developing targeted therapies. Research into biphenyl carboxylic acids has begun to elucidate these complex mechanisms.

Interaction with Specific Receptors and Enzymes

Molecular docking studies have provided insights into how these compounds interact with their targets. For the anticancer compound 3j , studies showed significant binding interactions with the estrogen receptor alpha (ERα). ajgreenchem.com The carboxylic group of the compound formed a hydrogen bond with the amino acid Thr347, while the biphenyl rings established π-sulfur interactions with Met343 and Met421 within the receptor's active site. ajgreenchem.com

In the context of gout treatment, the primary target is the URAT1 transporter. nih.gov URAT1 is an organic anion transporter located in the apical membrane of renal proximal tubular cells that mediates the reabsorption of uric acid. medchemexpress.comsolvobiotech.com Biphenyl carboxylic acid derivatives have been specifically designed to inhibit this transporter, thereby preventing uric acid reabsorption and lowering serum urate levels. nih.govnih.gov

Modulation of Key Biochemical Cascades

By interacting with their molecular targets, biphenyl carboxylic acids can modulate downstream biochemical signaling. The antiresorptive derivatives that inhibit osteoclast formation were found to affect the RANKL signaling pathway. oup.com Specifically, these compounds inhibited the RANKL-induced phosphorylation of IκB, a key step in the activation of the NF-κB signaling cascade that is essential for osteoclast development and survival. oup.com

The inhibition of the URAT1 transporter directly modulates the biochemical cascade of uric acid homeostasis. By blocking URAT1, these compounds promote the excretion of uric acid into the urine, which in turn lowers the concentration of uric acid in the blood. nih.gov This mechanism is a cornerstone of uricosuric therapy for managing hyperuricemia and gout. solvobiotech.comresearchgate.net

Investigation of Specific Pharmacological Targets (e.g., URAT1, G-quadruplex)

URAT1: As detailed previously, URAT1 is a clinically validated and highly specific target for a new generation of drugs to treat hyperuricemia. nih.govresearchgate.net The development of biphenyl carboxylic acid derivatives as potent URAT1 inhibitors represents a targeted therapeutic strategy. nih.govmdpi.com This approach aims to increase the renal excretion of urate by selectively blocking its reabsorption. nih.gov The high potency and selectivity of compounds like A1 and B21 underscore the success of designing biphenyl carboxylic acid structures to fit the pharmacophoric requirements of the URAT1 transporter. nih.gov

G-quadruplex: G-quadruplexes (G4s) are non-canonical, four-stranded DNA and RNA structures that are prevalent in the promoter regions of oncogenes and at the ends of chromosomes (telomeres). mdpi.comnih.gov These structures are considered important targets for anticancer drug development because stabilizing them with small molecules can interfere with cancer cell replication and gene expression. mdpi.com While a wide variety of small molecules have been developed to target G4 structures, the available literature does not currently establish a direct interaction between 4-(Acetyloxy)biphenyl-3-carboxylic acid or its close derivatives and G-quadruplexes. mdpi.comnih.gov

Mechanistic Understanding of Therapeutic Potential

The therapeutic potential of biphenyl carboxylic acids, including this compound, is underpinned by a nuanced understanding of their activation, biotransformation, and the intricate relationship between their chemical structure and biological activity.

Prodrug Activation and Biotransformation (e.g., Ester Hydrolysis)

The chemical architecture of this compound suggests its function as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body. The presence of an acetyloxy group attached to the phenolic hydroxyl group is a key feature that facilitates this prodrug strategy. Esterification of a phenolic hydroxyl or a carboxylic acid group is a common and effective method for creating prodrugs, often leading to improved oral absorption and bioavailability.

The primary mechanism for the activation of this compound is anticipated to be ester hydrolysis. This biotransformation process involves the cleavage of the ester bond, which would release the active form of the molecule, presumably 4-Hydroxybiphenyl-3-carboxylic acid, along with acetic acid. This reaction is typically catalyzed by a variety of esterase enzymes that are ubiquitously present in the plasma, liver, and other tissues. The hydrolysis can proceed through either acid-catalyzed or base-catalyzed pathways, with enzymatic hydrolysis being the predominant route in a physiological environment.

The general scheme for the hydrolysis of an ester involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This process can be facilitated by enzymes that lower the activation energy of the reaction. The rate and extent of this biotransformation are critical determinants of the pharmacokinetic profile and therapeutic efficacy of the parent compound.

Structure-Mechanism Correlations for Specific Activities

The biological activity of biphenyl carboxylic acid derivatives is intrinsically linked to their three-dimensional structure and the nature and position of substituents on the biphenyl scaffold. The spatial arrangement of the two phenyl rings, defined by the dihedral angle between them, and the electronic properties of the functional groups play a crucial role in their interaction with biological targets.

A study on the effect of biphenylcarboxylic acid analogs on glyceride synthesis revealed a distinct structure-activity relationship. The inhibitory activity was found to be dependent on the substitution pattern on the biphenyl core. Specifically, para- and meta-substituted compounds exhibited high inhibitory activity, while ortho-substituted analogs showed low or no inhibition. This was attributed to steric hindrance between the phenyl ring and the carboxyl group in the ortho-substituted compounds, which affects their conformation and interaction with the target enzyme(s) involved in glyceride biosynthesis. nih.gov

The specific structure of this compound, with a carboxylic acid group at the 3-position and an acetyloxy group at the 4-position of one of the phenyl rings, suggests a particular conformational and electronic profile that would dictate its biological activity upon hydrolysis to the corresponding hydroxyl derivative. The position of these functional groups would influence the molecule's ability to bind to specific receptors or enzymes, thereby determining its mechanism of action. For instance, the carboxylic acid group is a key feature in many biologically active molecules, often involved in hydrogen bonding or ionic interactions with biological targets. ajgreenchem.com

Comparative Biological Assessments of Biphenyl Carboxylic Acid Libraries

The systematic synthesis and screening of libraries of biphenyl carboxylic acid derivatives have been instrumental in elucidating their therapeutic potential and in identifying lead compounds for drug development. These comparative assessments allow for a detailed analysis of structure-activity relationships, providing valuable insights into the molecular features required for a desired biological effect.

One such study involved the synthesis of a small molecule library of biphenyl carboxylic acids and their evaluation for in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.com The results of this study, summarized in the table below, highlight the significant impact of different substituents on the biphenyl core on the anticancer potency of these compounds.

| Compound | Substituent (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |

|---|---|---|---|

| 3a | -H | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3b | -CH3 | >50 | >50 |

| 3c | -OCH3 | >50 | >50 |

| 3d | -Cl | >50 | >50 |

| 3e | -Br | >50 | >50 |

| 3f | -F | >50 | >50 |

| 3g | -CF3 | >50 | >50 |

| 3h | -CN | >50 | >50 |

| 3i | -NO2 | >50 | >50 |

| 3j | -OBn | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen (Standard) | - | 8.56 ± 1.24 | 8.12 ± 1.54 |

The data reveals that the unsubstituted biphenyl carboxylic acid (Compound 3a) and the benzyloxy-substituted derivative (Compound 3j) exhibited the most potent anticancer activity, with IC50 values comparable to the standard drug, Tamoxifen. ajgreenchem.com In contrast, the introduction of various other substituents, including methyl, methoxy (B1213986), chloro, bromo, fluoro, trifluoromethyl, cyano, and nitro groups, resulted in a significant loss of activity. ajgreenchem.com This suggests that the electronic and steric properties of the substituents play a critical role in the anticancer efficacy of these compounds. The aromatic ring structures are thought to be important for interactions such as π-π stacking with the biological target. ajgreenchem.com

While this compound was not included in this specific library, the results provide a framework for predicting its potential activity. Upon hydrolysis to 4-Hydroxybiphenyl-3-carboxylic acid, the presence of the hydroxyl group could influence its activity, potentially through hydrogen bonding interactions within the target binding site. The comparative data underscores the importance of a systematic approach to modifying the biphenyl scaffold to optimize biological activity.

Computational Chemistry and in Silico Approaches in Biphenyl Carboxylic Acid Research

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules like 4-(Acetyloxy)biphenyl-3-carboxylic acid. nih.gov These methods allow for the optimization of the molecular geometry and the calculation of various electronic descriptors that govern the molecule's behavior.

DFT studies on related compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, have been used to compare optimized molecular structures with experimental data from X-ray diffraction, showing good correlation in bond lengths and angles. nih.gov A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, providing a measure of its chemical stability. nih.gov

Data-driven approaches are also emerging, utilizing DFT-level descriptor libraries for large sets of carboxylic acids to enable high-fidelity predictions of their properties on-the-fly, which can significantly speed up the development of new chemical entities. rsc.orgchemrxiv.org Such calculations provide insights into reactivity, which can be correlated with the outcomes of reactions like amide coupling. rsc.org The conformational characteristics and vibrational frequencies of dicarboxylic acids have also been extensively studied using DFT, revealing how different conformers can affect reactivity. researchgate.net

Table 1: Calculated Electronic Properties for a Biphenyl (B1667301) Carboxylic Acid Derivative This table presents example data based on findings for a structurally related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -0.22218 Ha | Electron-donating capability | nih.gov |

| LUMO Energy | -0.06281 Ha | Electron-accepting capability | nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.3337 eV | Chemical reactivity and stability | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ajgreenchem.com This method is crucial for understanding the structural basis of potential therapeutic activity and for guiding the design of more potent and selective inhibitors. For the biphenyl carboxylic acid class, docking simulations have been widely applied to explore interactions with various biological targets. ajgreenchem.comresearchgate.net

Studies on biphenyl carboxylic acid derivatives have successfully used docking to elucidate binding modes. For instance, in research on Matrix Metalloproteinase-3 (MMP-3) inhibitors, docking was used to align a series of 51 compounds, which then formed the basis for 3D-QSAR modeling. researchgate.net Similarly, docking of biphenyl carboxylic acids into the estrogen receptor alpha (ERα) active site revealed key binding interactions, such as hydrogen bonds formed by the carboxylic group with residues like Thr347, and π-cation or π-sulfur interactions involving the biphenyl rings and residues like Arg394 and Met343. ajgreenchem.com

In a study of 4'-hydroxybiphenyl-4-carboxylic acid derivatives, molecular docking was used to predict their action as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govsnv63.ru The results showed a high likelihood of drug-receptor complex formation, which was later correlated with in vitro cytotoxicity against cancer cell lines. nih.gov These simulations provide a visual and energetic understanding of how ligands like this compound might interact with specific amino acid residues within a target's binding pocket, highlighting the importance of features like hydrogen bonds, hydrophobic interactions, and π-π stacking. ajgreenchem.comresearchgate.net

Table 2: Example Molecular Docking Results for Biphenyl Carboxylic Acid Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Biphenyl Carboxylic Acids | Estrogen Receptor α (ERα) | Thr347, Arg394, Met343 | H-bond, π-cation, π-sulfur | ajgreenchem.com |

| Biphenyl Acetic Acids | Cyclooxygenase-2 (COX-2) | Not specified | H-bond, π-π, CH-π | researchgate.net |

| 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives | EGFR Tyrosine Kinase (Allosteric Site) | Not specified | Favorable binding energy (ΔG) | nih.govsnv63.ru |

| Biphenyl Carboxylic Acids | Matrix Metalloproteinase-3 (MMP-3) | Not specified | Used for alignment in 3D-QSAR | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the target over time. researchgate.net MD simulations are essential for exploring the conformational landscape of a molecule and understanding the stability and dynamics of its binding to a receptor. nih.govnih.gov

For flexible molecules like biphenyl carboxylic acids, the dihedral angle between the two phenyl rings is a key conformational feature. ic.ac.uk MD simulations can map the free energy landscape associated with the rotation around this bond, identifying the most stable conformations. nih.gov Studies on dicarboxylic acids using ab initio MD have shown that such simulations are necessary to account for complex intermolecular interactions, especially in condensed phases, which can stabilize conformers not predicted by simple energy minimization. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comyoutube.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. scienceforecastoa.com This technique is a cornerstone of rational drug design. scienceforecastoa.com

For biphenyl carboxylic acids, 3D-QSAR studies have been successfully employed. In one study on MMP-3 inhibitors, a model was developed based on docking conformations. researchgate.net This model yielded statistically significant results, with a cross-validated correlation coefficient (q²) of 0.841 and a non-cross-validated coefficient (R²) of 0.873, indicating good predictive ability. researchgate.net Such models generate contour maps that visualize how different properties (e.g., steric, electrostatic, hydrophobic fields) influence activity, providing clear guidance for structural modifications to enhance potency. researchgate.netresearchgate.net

QSAR studies on biphenyl carboxamide analogs for analgesic and anti-inflammatory activity have also yielded statistically significant models. medcraveonline.com These models often use multiple linear regression to correlate biological activity with various physicochemical descriptors. medcraveonline.com A validated QSAR model can then function as a predictive tool, allowing researchers to prioritize the synthesis of compounds like this compound that are predicted to have high activity. mdpi.com

Table 3: Example 3D-QSAR Model Parameters for Biphenyl Carboxylic Acid Derivatives Data based on a study of MMP-3 inhibitors.

| Model Parameter | Description | Value | Reference |

|---|---|---|---|

| q² (LOO) | Leave-one-out cross-validated correlation coefficient | 0.841 | researchgate.net |

| R² | Non-cross-validated correlation coefficient | 0.873 | researchgate.net |

| r²_pred | Predictive correlation coefficient for an external test set | 0.833 | researchgate.net |

| Principal Components | Number of principal components used in the PLS model | 6 | researchgate.net |

In Silico Metabolism Prediction and Biotransformation Pathway Analysis

Predicting how a drug candidate will be metabolized in the body is a critical step in early-stage drug discovery. news-medical.net In silico tools can forecast the sites of metabolism (SOMs) on a molecule and predict the resulting metabolites, helping to identify potential issues like the formation of reactive or toxic byproducts. news-medical.neteurekaselect.com The biotransformation of xenobiotics typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). slideshare.net

For a compound like this compound, several metabolic pathways can be predicted. The acetyl group is susceptible to hydrolysis by esterase enzymes, which would yield 4-hydroxybiphenyl-3-carboxylic acid. The aromatic rings are targets for oxidation, primarily by Cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites. slideshare.net In silico models can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be involved. news-medical.net

Following Phase I hydroxylation, the resulting hydroxylated biphenyl carboxylic acids can undergo Phase II conjugation reactions. slideshare.net These include glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes), which attach polar groups to make the metabolite more water-soluble for excretion. news-medical.net In silico models that combine predictions for multiple enzyme systems can generate comprehensive metabolic pathways. news-medical.net For instance, studies on polychlorinated biphenyls (PCBs) have shown that sulfation is a major metabolic pathway. nih.gov Predicting these pathways is crucial for understanding a compound's pharmacokinetic profile and potential drug-drug interactions. news-medical.neteurekaselect.com

Applications and Future Research Directions for Biphenyl Carboxylic Acids

Role as Chemical Probes in Biological Systems

Biphenyl (B1667301) carboxylic acid derivatives serve as valuable chemical probes for interrogating biological systems. Their rigid structure allows for precise positioning of functional groups to interact with biological targets, while the carboxylic acid moiety often plays a crucial role in binding, for instance, to the active sites of enzymes.

A notable application of biphenyl carboxylic acid derivatives is in the study of bone metabolism. Certain derivatives have been identified as a novel class of inhibitors of osteoclastic bone resorption. nih.gov These compounds function by inducing apoptosis in osteoclasts, the cells responsible for bone breakdown. nih.gov One particularly potent compound, the butanediol (B1596017) ester of biphenyl carboxylic acid (ABD056), was found to inhibit osteoclast formation with an IC50 of 8 µM in stimulated mouse bone marrow cultures. nih.gov This inhibitory action allows researchers to probe the signaling pathways involved in bone remodeling and explore new therapeutic strategies for diseases like osteoporosis. nih.gov

Furthermore, biphenyl carboxylic acid derivatives have been developed as inhibitors for a variety of enzymes, enabling the study of their physiological and pathological roles. For example, they have been investigated as inhibitors of matrix metalloproteinase-3 (MMP-3), urate transporter 1 (URAT1), angiotensin-converting enzyme (ACE), and α-amylase. researchgate.netmdpi.comresearchgate.net The development of fluorescently labeled biphenyl derivatives also presents an opportunity for their use in bio-imaging and as sensors for specific analytes in biological systems. nih.gov

Applications in Materials Science (e.g., Liquid Crystalline Polymers)

The rigid and linear nature of the biphenyl unit makes biphenyl carboxylic acids and their derivatives excellent building blocks for advanced materials, most notably liquid crystalline polymers (LCPs) and metal-organic frameworks (MOFs).

Biphenyl-4,4'-dicarboxylic acid is a key monomer in the synthesis of aromatic polyesters that exhibit liquid crystalline properties. sigmaaldrich.comsigmaaldrich.com These LCPs possess high thermal stability and mechanical strength, making them suitable for applications requiring high-performance materials, such as in electronics and automotive components. sigmaaldrich.comtandfonline.com The structure of the biphenyl dicarboxylic acid, including the position of the carboxylic acid groups and the presence of other substituents, significantly influences the properties of the resulting polymer, such as its melting point and the type of liquid crystalline phase (e.g., nematic, smectic) it forms. tandfonline.comtandfonline.com For instance, the degradation temperatures of some biphenyl-based liquid crystals were found to increase with longer aliphatic chain lengths, reaching up to 295 °C. tandfonline.com

In the burgeoning field of metal-organic frameworks (MOFs), biphenyl dicarboxylic acids act as organic linkers that connect metal ions or clusters to form extended, porous structures. nih.govnih.govrsc.orgmdpi.comcd-bioparticles.netacs.orgcd-bioparticles.net The geometry and functionality of the biphenyl dicarboxylic acid linker dictate the topology and properties of the resulting MOF. nih.gov These materials are being explored for a wide range of applications, including gas storage, catalysis, and chemical sensing, owing to their high surface area and tunable pore environments. sigmaaldrich.commdpi.com For example, MOFs constructed from 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid have shown selective gas adsorption properties. rsc.org

A sustainable alternative, 2,2'-bifuran-5,5'-dicarboxylic acid (BFDCA), derived from agricultural by-products, is being explored as a replacement for petroleum-based 4,4'-biphenyldicarboxylic acid in the production of high-performance polymers. jk-sci.com Polymers derived from BFDCA are biodegradable and can be synthesized under milder conditions. jk-sci.com

Drug Discovery and Lead Optimization Strategies for Biphenyl Carboxylic Acid Derivatives

The biphenyl carboxylic acid scaffold is a common feature in many biologically active molecules and serves as a valuable starting point for drug discovery and lead optimization. ajgreenchem.com The carboxylic acid group often acts as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with target proteins. ajgreenchem.com

Numerous biphenyl carboxylic acid derivatives have been synthesized and evaluated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, and antihypertensive agents. ajgreenchem.com For instance, a library of small molecule biphenyl carboxylic acids was synthesized and screened for anticancer activity against breast cancer cell lines, with some compounds showing potent activity. ajgreenchem.com

Lead optimization of biphenyl carboxylic acid derivatives often involves several key strategies:

Pharmacophore Modeling and 3D-QSAR: These computational techniques are used to understand the structure-activity relationships (SAR) within a series of compounds. researchgate.netdovepress.comsemanticscholar.org By identifying the key structural features required for biological activity, chemists can design more potent and selective molecules. researchgate.net For example, 3D-QSAR studies on biphenyl carboxylic acid inhibitors of MMP-3 have helped to elucidate the structural requirements for potent inhibition. researchgate.net A pharmacophore fusion strategy was employed to design novel URAT1 inhibitors based on the structures of existing drugs. mdpi.com

Bioisosteric Replacement: The carboxylic acid group, while often important for activity, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. openaccessjournals.comdrughunter.comnih.gov A common lead optimization strategy is to replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties. openaccessjournals.comdrughunter.comnih.govslideshare.netdrugdesign.org One of the most successful bioisosteres for a carboxylic acid is the tetrazole ring, which is found in several marketed drugs. openaccessjournals.comnih.gov This replacement can improve oral bioavailability and other drug-like properties while maintaining or even enhancing biological activity. nih.gov Other heterocycles, such as 5-oxo-1,2,4-oxadiazoles, have also been used as carboxylic acid surrogates. drughunter.com

Below is a table summarizing some examples of lead optimization strategies for biphenyl carboxylic acid derivatives:

| Therapeutic Target | Lead Optimization Strategy | Outcome | Reference(s) |

| Urate Transporter 1 (URAT1) | Pharmacophore fusion and bioisosteric replacement of an amide bond with a 1,2,4-oxadiazole (B8745197). | Identification of potent inhibitors with IC50 values in the sub-micromolar range. | mdpi.com |

| Matrix Metalloproteinase-3 (MMP-3) | 3D-QSAR and pharmacophore modeling. | Development of statistically significant models to guide the design of new inhibitors. | researchgate.net |

| Angiotensin II Type 1 (AT1) Receptor | Bioisosteric replacement of carboxylic acid with a tetrazole ring. | Discovery of losartan, an orally effective antagonist. | nih.gov |

| α-Amylase and ACE | Conversion of a nitrile group to tetrazole and then to 1,3,4-oxadiazole. | Synthesis of compounds with significant inhibitory activity against both enzymes. | researchgate.net |

Emerging Research Areas and Unexplored Potential

The versatility of the biphenyl carboxylic acid scaffold continues to open up new avenues of research and application. Several emerging areas hold significant promise for the future development of these compounds.

The use of biphenyl dicarboxylic acids in the construction of metal-organic frameworks (MOFs) is a rapidly expanding field. nih.govnih.govrsc.orgmdpi.comcd-bioparticles.netacs.orgcd-bioparticles.net The ability to tune the structure and functionality of these materials by modifying the biphenyl linker suggests that novel MOFs with tailored properties for applications in carbon capture, catalysis, and drug delivery will continue to be developed. sigmaaldrich.commdpi.com

In the realm of materials science , the development of new liquid crystalline polymers based on biphenyl carboxylic acid derivatives with enhanced properties, such as higher thermal stability and specific optical or electronic characteristics, remains an active area of research. tandfonline.comtandfonline.com The exploration of sustainable, bio-based biphenyl dicarboxylic acid analogues, like BFDCA, is also a critical step towards more environmentally friendly high-performance polymers. jk-sci.com

From a medicinal chemistry perspective, the biphenyl carboxylic acid framework will likely be exploited to design inhibitors for new and challenging biological targets. ajgreenchem.com The combination of rational design strategies, such as pharmacophore modeling and bioisosteric replacement, with high-throughput screening will continue to yield novel therapeutic candidates. researchgate.netmdpi.comopenaccessjournals.comdrughunter.comnih.govslideshare.netdrugdesign.org There is also potential for developing biphenyl carboxylic acid-based compounds as chemical sensors and diagnostic tools , particularly through the incorporation of fluorescent or other reporter groups. nih.gov The global market for biphenyls is projected to grow, driven by research and development into their diverse applications. marketresearch.com

Q & A

Q. What are the recommended safety protocols for handling 4-(Acetyloxy)biphenyl-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile or chemical-resistant gloves (check integrity before use) and full-body lab coats to prevent skin contact .

- Respiratory Protection: For low exposure, use NIOSH-certified P95 respirators; for higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .

- First Aid: In case of skin/eye contact, rinse thoroughly with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer artificial respiration if needed .

- Waste Management: Avoid drainage system contamination; dispose of contaminated gloves per local regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility Profiling: Conduct systematic studies in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-spectrophotometric methods. Note discrepancies due to polymorphic forms .

- Stability Testing: Perform accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC-MS to identify degradation products (e.g., deacetylated derivatives) .

- Data Harmonization: Cross-reference with structurally analogous compounds (e.g., 4-hydroxybiphenyl-3-carboxylic acid derivatives) to infer trends .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency and reduce homocoupling byproducts .

- Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and side reactions (e.g., over-acetylation) .

- Byproduct Identification: Use LC-MS to detect impurities (e.g., 3-carboxybiphenyl-4-ol) and adjust stoichiometry or purification protocols (e.g., recrystallization from ethanol/water) .

Q. What advanced analytical techniques are required to study the compound’s degradation pathways under pharmacological conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) stress. Analyze via:

- Metabolite Profiling: Use hepatic microsome assays to simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Contradiction Analysis

- Melting Point Variability: Discrepancies in reported values (e.g., 220–225°C vs. estimated 295°C) may arise from differing purity grades or polymorphic forms. Standardize purification (e.g., column chromatography) and validate via DSC .

- Safety Data Gaps: Limited acute toxicity data necessitate extrapolation from structurally related biphenylcarboxylic acids. Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as a precaution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.